4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one
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Overview
Description
4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one is a compound belonging to the class of iridoid monoterpenoids. Iridoids are a type of monoterpenoids biosynthesized from isoprene and often serve as intermediates in the biosynthesis of alkaloids. They typically consist of a cyclopentane ring fused to a six-membered oxygen heterocycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one involves multiple steps, starting from simple precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the cyclopentane ring fused to the oxygen heterocycle . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating enzyme activity or interacting with cellular receptors . The exact pathways involved depend on the specific biological context and the target organism or system .
Comparison with Similar Compounds
4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one can be compared with other iridoid monoterpenoids, such as:
Iridomyrmecin: A defensive chemical produced by ants, structurally similar but with different biological activities.
Oleuropein: A secoiridoid found in olive oil, known for its antioxidant properties.
Amarogentin: Another secoiridoid with potent bitter taste and potential therapeutic applications.
These compounds share a common structural framework but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C9H14O5 |
---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one |
InChI |
InChI=1S/C9H14O5/c1-8(12)2-6(10)9(13)3-7(11)14-4-5(8)9/h5-6,10,12-13H,2-4H2,1H3 |
InChI Key |
FQOXWSFMKSXFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2(C1COC(=O)C2)O)O)O |
Origin of Product |
United States |
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